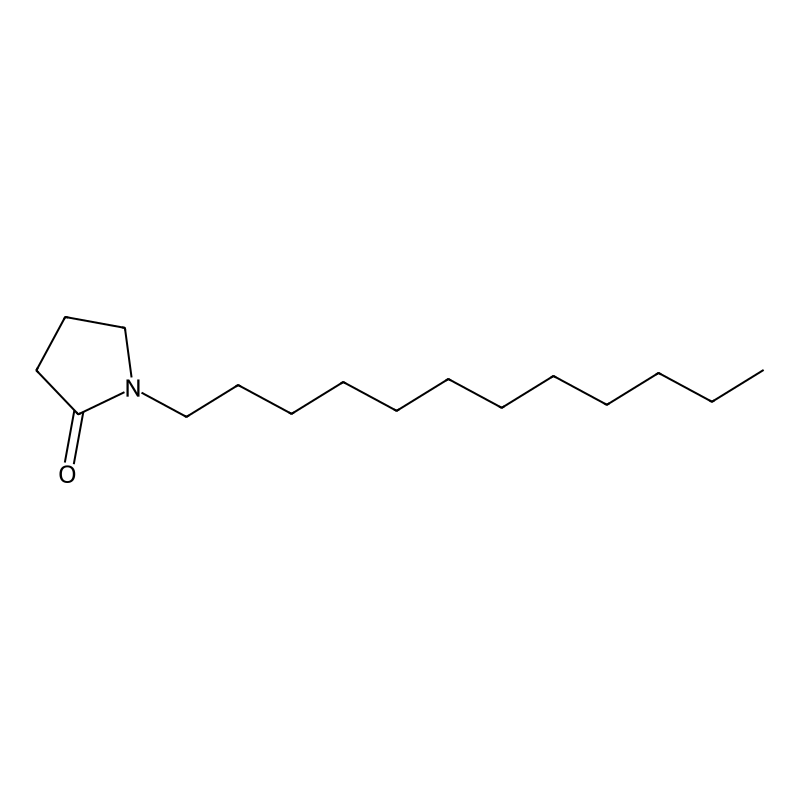1-Dodecyl-2-pyrrolidinone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Solvent and Surfactant
-DDP is a specialty solvent valued for its ability to dissolve various substances. It finds use in:
- Polymer and resin production: As a solvent for various polymers and resins, facilitating their processing and manipulation during research and development. Source: Ashland product stewardship summary:
- Exfoliation of layered materials: Studies have explored 1-DDP as a solvent for exfoliating layered materials like molybdenum disulfide (MoS2) into few-layered flakes, which are useful for studying their unique properties. Source: Electrochemical characterization of liquid phase exfoliated two-dimensional layers of molybdenum disulfide, Andrew Winchester et al.: )
Chemical Intermediate
1-DDP can serve as a building block for the synthesis of other chemicals. For instance, research has reported its use in the reduction to form the corresponding amine, which holds potential applications in various fields. Source: 1-Dodecyl-2-pyrrolidinone 99 2687-96-9 - Sigma-Aldrich:
Drug Delivery and Penetration Enhancement
Studies have investigated the potential of 1-DDP as a penetration enhancer for facilitating the delivery of drugs through the skin. Its ability to improve the permeation of certain drugs across the skin barrier is of interest for developing transdermal drug delivery systems. Source: Enhancing effect of combining two pyrrolidone vehicles on transdermal drug delivery. H Sasaki et al.: )
1-Dodecyl-2-pyrrolidinone is an organic compound with the molecular formula C₁₆H₃₁NO and a molecular weight of approximately 255.44 g/mol. It is classified as a pyrrolidinone derivative, specifically a pyrrolidin-2-one that is substituted at the nitrogen atom by a dodecyl group. This compound is recognized for its surfactant properties and is often utilized in various industrial and cosmetic applications due to its ability to reduce surface tension and enhance solubility of other substances in formulations .
As a surfactant, 1-DDP's mechanism of action relies on its amphiphilic properties. The dodecyl tail interacts with hydrophobic substances like oils and fats, while the pyrrolidinone head group interacts with water. This allows 1-DDP to reduce the surface tension between water and these substances, promoting wetting, dispersion, and emulsification. In hair care products, for example, 1-DDP can help condition hair by coating it with a thin film, making it smoother and more manageable.
The synthesis of 1-dodecyl-2-pyrrolidinone typically involves the reaction of dodecanol with 2-pyrrolidinone under controlled conditions. This process may include heating and the use of catalysts to facilitate the formation of the desired product. Alternative methods may involve the use of other dodecyl derivatives or variations in reaction conditions to optimize yield and purity .
1-Dodecyl-2-pyrrolidinone finds application across various industries:
- Surfactants: Its low-foaming properties make it suitable for use in household and industrial cleaning products.
- Cosmetics: Used as an emulsifier and stabilizer in personal care formulations.
- Agriculture: Employed in plant protection products due to its surfactant capabilities that enhance pesticide efficacy .
Interaction studies involving 1-dodecyl-2-pyrrolidinone primarily focus on its compatibility with other chemical agents in formulations. It has been shown to interact effectively with various surfactants, enhancing their performance in cleaning applications. Additionally, studies indicate that it can form stable emulsions with oils and other hydrophobic substances, making it valuable in cosmetic formulations .
1-Dodecyl-2-pyrrolidinone shares structural similarities with several other compounds, particularly within the class of pyrrolidinones and surfactants. Here are some comparable compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-Octyl-2-pyrrolidinone | Shorter alkyl chain | Exhibits similar surfactant properties but less hydrophobicity compared to 1-dodecyl-2-pyrrolidinone. |
| 1-Tetradecyl-2-pyrrolidinone | Longer alkyl chain | Enhanced hydrophobicity; used similarly in surfactant applications but may have different solubility profiles. |
| 2-Pyrrolidone | Parent compound | Lacks the dodecyl group; widely used as a solvent but does not possess surfactant properties like 1-dodecyl-2-pyrrolidinone. |
The uniqueness of 1-dodecyl-2-pyrrolidinone lies in its balance between hydrophobicity and functionality as a surfactant, making it particularly effective in both industrial and personal care applications while maintaining safety profiles suitable for consumer products .
Physical Description
XLogP3
LogP
UNII
GHS Hazard Statements
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]
Pictograms



Corrosive;Irritant;Environmental Hazard
Other CAS
Wikipedia
Use Classification
General Manufacturing Information
Pesticide, fertilizer, and other agricultural chemical manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
2-Pyrrolidinone, 1-dodecyl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.








